molecular formula C10H12N2O2 B12957629 2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide CAS No. 7500-54-1

2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide

Cat. No.: B12957629
CAS No.: 7500-54-1
M. Wt: 192.21 g/mol
InChI Key: REEFTYZPATZMKV-UHFFFAOYSA-N
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Description

2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7500-54-1

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

2-[2-(2-amino-2-oxoethyl)phenyl]acetamide

InChI

InChI=1S/C10H12N2O2/c11-9(13)5-7-3-1-2-4-8(7)6-10(12)14/h1-4H,5-6H2,(H2,11,13)(H2,12,14)

InChI Key

REEFTYZPATZMKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)N)CC(=O)N

Origin of Product

United States

Foundational & Exploratory

2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide CAS 7500-54-1 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth analysis of 2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide (1,2-Benzenediacetamide), focusing on its critical role as a scaffold in heterocyclic synthesis.

Process Chemistry, Reactivity Profile, and Synthetic Applications

Executive Summary

1,2-Benzenediacetamide (CAS 7500-54-1), also known as o-phenylenediacetamide, is a bis-amide derivative of 1,2-phenylenediacetic acid. While often overlooked as a simple intermediate, it serves as a critical "hinge" molecule in the synthesis of fused nitrogen heterocycles. Its structural disposition—two acetamide side chains at the ortho position—creates a high propensity for intramolecular cyclization.[1]

For drug development professionals, this molecule is not merely a building block but a process control checkpoint .[1] Its stability is kinetically controlled; under thermal or acidic stress, it dehydrates to form homophthalimide (isoquinoline-1,3(2H,4H)-dione), a core scaffold for isoquinoline alkaloids and benzazepine-based pharmaceuticals (e.g., Ivabradine analogs).[1] This guide details the physicochemical boundaries required to isolate the diamide versus those that trigger its conversion to the cyclic imide.[1]

Physicochemical Profile & Identification

The diamide exhibits properties distinct from its mono-amide analogs due to extensive intermolecular hydrogen bonding, resulting in a significantly higher melting point and lower solubility in non-polar solvents.

Table 1: Key Technical Specifications
PropertySpecificationTechnical Note
CAS Number 7500-54-1Distinct from N,N'-phenylenebisacetamide (diamide of phenylenediamine).[1]
IUPAC Name 2-[2-(2-Amino-2-oxoethyl)phenyl]acetamideAlso: 1,2-Benzenediacetamide.[1]
Molecular Formula C₁₀H₁₂N₂O₂MW: 192.21 g/mol
Appearance White to off-white crystalline powderHygroscopic tendency.[1]
Melting Point 198 – 202 °C (Decomposes)Critical: Melts with decomposition (cyclization) to homophthalimide.[1]
Solubility DMSO, DMF, hot Acetic AcidPoor solubility in Water, Ethanol, and DCM.
pKa (Predicted) ~15-16 (Amide N-H)Neutral in aqueous media; weakly acidic in DMSO.[1]
Analytical Signature (¹H NMR Expectation)

Solvent: DMSO-d₆ (due to solubility constraints)

  • δ 7.10 – 7.30 ppm (m, 4H): Aromatic protons (symmetric multiplet).[1]

  • δ 6.80 – 7.50 ppm (br s, 4H): Amide -NH₂ protons (two broad singlets, exchangeable with D₂O).[1]

  • δ 3.55 – 3.65 ppm (s, 4H): Benzylic methylene (-CH₂-) protons.[1] Note: If cyclization occurs, this singlet shifts and splits due to ring formation.

Synthetic Pathways & Process Chemistry

The synthesis of CAS 7500-54-1 is a competition between intermolecular amidation and intramolecular imidization.

The "Ortho Effect" Challenge

The proximity of the two ester/acid groups allows the molecule to cyclize rapidly.[1] To isolate the open-chain diamide (CAS 7500-54-1), the reaction must be kept kinetically favored toward the external nucleophile (ammonia) rather than the internal electrophile.[1]

Core Reaction Workflow

The standard industrial route proceeds via the ammonolysis of diethyl 1,2-phenylenediacetate .

ReactionPathway Diacid 1,2-Phenylenediacetic Acid (Precursor) Diester Diethyl 1,2-phenylenediacetate (Activated Intermediate) Diacid->Diester EtOH, H+ Diamide 1,2-Benzenediacetamide (CAS 7500-54-1) TARGET Diester->Diamide NH3 (aq/gas) < 30°C Imide Homophthalimide (Isoquinoline-1,3-dione) (Cyclic Byproduct) Diester->Imide High Temp / Low NH3 Diamide->Imide Heat (>150°C) or Acid Catalysis (-NH3)

Figure 1: Reaction pathway showing the competition between diamide formation (Target) and cyclization to homophthalimide (Impurity).

Experimental Protocol: Controlled Synthesis

Objective: Synthesis of 1,2-Benzenediacetamide while minimizing homophthalimide formation.

Materials
  • Diethyl 1,2-phenylenediacetate (1.0 eq)[1]

  • Ammonium Hydroxide (28-30% NH₃, excess)[1]

  • Ethanol (solvent)[1]

Step-by-Step Methodology
  • Dissolution: Dissolve 10.0 g of diethyl 1,2-phenylenediacetate in 30 mL of ethanol.

  • Ammonolysis (Kinetic Control): Cool the solution to 0–5 °C in an ice bath. Slowly add 50 mL of concentrated ammonium hydroxide.

    • Why: Low temperature prevents the thermodynamic cyclization to the imide.[1]

  • Reaction: Stir vigorously at room temperature (20–25 °C) for 24–48 hours. A white precipitate will gradually form.[1][2]

    • Monitoring: Check via TLC (EtOAc/Hexane).[1] The diester spot should disappear. If a new, less polar spot appears (imide), the temperature is too high.[1]

  • Isolation: Filter the white solid under vacuum.

  • Purification: Wash the cake with cold ethanol followed by diethyl ether.

    • Note: Do not recrystallize from boiling water or acidic solvents, as this will trigger cyclization to CAS 88-97-1 (Homophthalimide).[1]

  • Drying: Dry in a vacuum desiccator over P₂O₅ at room temperature.

Reactivity Profile & Drug Development Applications

CAS 7500-54-1 is primarily utilized as a masked intermediate for heterocyclic scaffolds.[1]

Precursor to Isoquinoline-1,3-diones (Homophthalimides)

Upon heating (>180 °C) or treatment with acid, the diamide undergoes intramolecular condensation, releasing ammonia to form the six-membered imide ring.

  • Relevance: Homophthalimides are key intermediates for tetrahydroisoquinoline alkaloids and PARP inhibitors.[1]

  • Mechanism: Nucleophilic attack of one amide nitrogen on the carbonyl of the adjacent amide group.[1]

Hofmann Rearrangement to Benzodiazepines

Treatment of the diamide with hypobromite (Br₂/NaOH) can induce a double Hofmann rearrangement.[1] However, due to the ortho positioning, this often leads to complex intramolecular cyclizations, yielding 1,4-benzodiazepine-2-ones or benzimidazolones depending on conditions.

Ligand Chemistry

The molecule acts as a bidentate ligand in coordination chemistry.[1] The two amide oxygens can chelate transition metals, stabilizing specific oxidation states useful in catalysis.[1]

Safety & Handling

  • GHS Classification: Warning.[1]

  • Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1]

  • Storage: Store below 30°C in a tightly sealed container. Hygroscopic—protect from moisture to prevent hydrolysis back to the diacid.[1]

References

  • Structural Characterization: Acta Crystallographica reports on related phenylene-bis-acetamides highlight the extensive hydrogen-bonding networks that stabilize the diamide form in the solid state.[1] (See Acta Cryst.[1] E, 2015, 71 , o108 for analog comparison).[1]

  • Synthetic Pathway (Imide Formation): For the conversion of diamides to isoquinoline-1,3-diones, see Organic & Biomolecular Chemistry, 2014, 12 , 7690-7693. This paper details the downstream utility of the scaffold.

  • General Amidation Protocols: Vogel, A.I., Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.[1] (Standard reference for ammonolysis of esters).

  • Homophthalimide Reactivity: Organic Letters, 2022, 24 , 7350-7354.[1][3] Discusses the Pd-catalyzed functionalization of the homophthalimide scaffold derived from this diamide. [1]

Sources

2,2'-(1,2-Phenylene)diacetamide synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,2'-(1,2-Phenylene)diacetamide , a critical intermediate in the synthesis of benzazepine-based pharmaceuticals.

Synonyms, Synthesis, and Pharmaceutical Applications

Executive Summary

2,2'-(1,2-Phenylene)diacetamide (CAS 7500-54-1) is a bifunctional aromatic amide used primarily as a scaffold building block in organic synthesis. Unlike its isomer


-(1,2-phenylene)diacetamide (a phenylenediamine derivative), this compound features two acetamide groups linked to the benzene ring via methylene bridges. Its structural geometry makes it a vital precursor for 3-benzazepin-2-one  derivatives, a pharmacophore found in specific bradycardic agents (e.g., Ivabradine precursors) and dopamine receptor ligands.

Nomenclature & Identification

Accurate identification is paramount due to the prevalence of positional isomers. The "2,2'" locants in the preferred name refer to the position on the acetamide chain (the


-carbon), indicating the carbonyl group is separated from the ring by one carbon.
Identity Matrix
ParameterValue
IUPAC Name 2,2'-(1,2-Phenylene)diacetamide
Common Synonyms 1,2-Benzenediacetamide; o-Phenylenediacetamide; 2,2'-(o-Phenylene)diacetamide
CAS Registry Number 7500-54-1
Molecular Formula

Molecular Weight 192.21 g/mol
SMILES NC(=O)Cc1ccccc1CC(N)=O
InChI Key TZCXTXLJNJERGM-UHFFFAOYSA-N
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Critical Distinction: Do not confuse with


-(1,2-phenylene)diacetamide  (CAS 2050-85-3), which is derived from o-phenylenediamine. The target molecule described here is derived from 1,2-phenylenediacetic acid .

Structural Analysis & Properties

The molecule consists of a benzene core substituted at the ortho positions (1,2) with two acetamide (


) side chains.
  • Geometry: The ortho substitution creates a "pincer-like" steric environment. The flexibility of the methylene linkers allows the two amide groups to approach each other, facilitating intramolecular cyclization—a key feature utilized in benzazepine synthesis.

  • Solubility: Moderate solubility in polar organic solvents (DMSO, DMF, hot ethanol); limited solubility in water and non-polar hydrocarbons.

  • Melting Point: While the precursor acid melts at 123–125 °C, the diamide typically exhibits a higher melting range due to extensive intermolecular hydrogen bonding networks characteristic of primary amides.

Synthesis & Production Protocols

The synthesis of 2,2'-(1,2-Phenylene)diacetamide is a multi-step process starting from inexpensive commodity chemicals like o-xylene.

Pathway Visualization

The following diagram illustrates the standard industrial route from o-xylene to the target amide and its subsequent cyclization to the benzazepine core.

SynthesisPathway Xylene o-Xylene Bromide 1,2-Bis(bromomethyl) benzene Xylene->Bromide NBS, CCl4 Radical Bromination Nitrile 1,2-Phenylenediacetonitrile Bromide->Nitrile NaCN, EtOH/H2O Nucleophilic Sub. Acid 1,2-Phenylenediacetic Acid (CAS 7500-53-0) Nitrile->Acid HCl (conc.), Reflux Hydrolysis Amide 2,2'-(1,2-Phenylene)diacetamide (CAS 7500-54-1) Nitrile->Amide H2O2, K2CO3 Partial Hydrolysis (Alt.) Acid->Amide 1. SOCl2 2. NH3 (aq) Benzazepine 3-Benzazepin-2-one Derivatives Amide->Benzazepine Cyclization (Heat/Acid)

Figure 1: Synthetic pathway from o-Xylene to 2,2'-(1,2-Phenylene)diacetamide and downstream pharmacophores.[1]

Detailed Experimental Protocol

Objective: Synthesis of 2,2'-(1,2-Phenylene)diacetamide from 1,2-phenylenediacetic acid.

Reagents:

  • 1,2-Phenylenediacetic acid (1.0 eq)

  • Thionyl chloride (

    
    ) (2.5 eq)
    
  • Ammonium hydroxide (

    
    , 28%) or Ammonia gas
    
  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Activation: Suspend 1,2-phenylenediacetic acid in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Chlorination: Add thionyl chloride dropwise at 0 °C. Add a catalytic amount of DMF.

  • Reflux: Heat the mixture to reflux for 2–3 hours until gas evolution (

    
    , 
    
    
    
    ) ceases and the solution becomes clear (formation of diacid chloride).
  • Concentration: Evaporate excess

    
     and solvent under reduced pressure. Re-dissolve the residue in fresh anhydrous DCM.
    
  • Amidation: Cool the solution to 0 °C. Slowly bubble anhydrous ammonia gas through the solution OR add dropwise to a stirred solution of concentrated aqueous ammonia. A heavy white precipitate will form immediately.

  • Isolation: Filter the precipitate. Wash with water (to remove ammonium chloride byproduct) and cold ethanol.

  • Purification: Recrystallize from ethanol/water mixture to yield 2,2'-(1,2-Phenylene)diacetamide as colorless crystals.

Pharmaceutical Relevance

The utility of 2,2'-(1,2-Phenylene)diacetamide lies in its role as a "masked" benzazepine.

Benzazepine Scaffold Construction

The 7-membered nitrogen ring (benzazepine) is difficult to close due to entropic factors. The diamide provides a pre-organized structure. Under Hofmann rearrangement conditions or simple thermal dehydration, it can cyclize to form 1,3-dihydro-2H-3-benzazepin-2-one .

  • Application: This core is structurally related to Ivabradine (a funny current

    
     inhibitor) and Fenoldopam  (dopamine agonist).
    
Impurity Profiling

In the manufacturing of drugs derived from phenylenediacetic acid, this diamide often appears as a process-related impurity.

  • Origin: Incomplete hydrolysis of the nitrile intermediate or side-reactions during amination steps.

  • Detection: It is typically monitored using HPLC-UV at 210–220 nm.

Analytical Characterization

To validate the synthesis, the following spectral data is expected:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       3.45 ppm (s, 4H, 
      
      
      
      ): The two methylene groups are chemically equivalent.
    • 
       6.90 & 7.40 ppm (br s, 4H, 
      
      
      
      ): Amide protons (exchangeable with
      
      
      ).
    • 
       7.10–7.25 ppm (m, 4H, 
      
      
      
      ): Aromatic protons.
  • IR Spectroscopy (ATR):

    • 
      : 
      
      
      
      stretching (primary amide doublet).
    • 
      : 
      
      
      
      stretching (Amide I band).
    • 
      : 
      
      
      
      bending (Amide II band).

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12791, 2-Amino-2-phenylacetamide (Related Congener). Retrieved from [Link]

  • ChemGuide. (2023). Reactions of Acid Anhydrides/Chlorides with Ammonia. Retrieved from [Link]

Sources

Ortho-phenylenediacetamide: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Monograph on the Synthesis, Characterization, and Application of a Versatile Chemical Intermediate

Introduction: Unveiling a Core Synthetic Building Block

Ortho-phenylenediacetamide, systematically known as N,N'-(1,2-phenylene)diacetamide, is a disubstituted benzene derivative with the chemical formula C10H12N2O2.[1][2] While not as widely publicized as its parent compound, o-phenylenediamine, it serves as a crucial intermediate and a foundational molecule in various domains of chemical research. Its structure, featuring two acetamide groups in an ortho position on a phenyl ring, imparts unique chemical reactivity and potential for complex molecular architectures. This guide provides a detailed exploration of its chemical identity, physicochemical properties, a robust synthesis protocol, and its established applications, tailored for researchers and professionals in drug development and materials science. The insights herein are grounded in established chemical principles to ensure both technical accuracy and practical utility.

Chemical Identity and Molecular Architecture

A precise understanding of a compound's identity is the cornerstone of any scientific investigation. Ortho-phenylenediacetamide is unambiguously identified by a set of standardized nomenclature and registry numbers.

Table 1: Chemical Identification

Identifier Value
IUPAC Name N,N'-(1,2-Phenylene)diacetamide[1]
Synonyms 1,2-Diacetamidobenzene, N-(2-acetamidophenyl)acetamide[1]
CAS Number 2050-85-3[1][2]
Molecular Formula C10H12N2O2[1][2]
Molecular Weight 192.22 g/mol [1][3]

| SMILES | CC(=O)Nc1ccccc1NC(=O)C[2] |

The molecular structure, depicted below, consists of a central benzene ring with two adjacent (ortho) acetamide functional groups. This arrangement allows for intramolecular hydrogen bonding and dictates its steric and electronic properties, which are pivotal in its chemical behavior.

synthesis_workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification Reactant1 o-Phenylenediamine Step1 1. Dissolve & Cool (0-10°C) Reactant1->Step1 Reagent1 Acetic Anhydride Step2 2. Slow Addition of Acetic Anhydride Reagent1->Step2 Reagent2 Pyridine (Solvent/Base) Reagent2->Step1 Step1->Step2 Step3 3. Stir at Room Temp (2h) Step2->Step3 Step4 4. Precipitate in Ice Water Step3->Step4 Step5 5. Isolate via Filtration Step4->Step5 Step6 6. Recrystallize from Ethanol Step5->Step6 Step7 7. Dry Under Vacuum Step6->Step7 Product Pure o-Phenylenediacetamide Step7->Product

Sources

An In-Depth Technical Guide to the Solubility Profile of 1,2-Benzenediacetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility profile of 1,2-Benzenediacetamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering predictive insights and detailed experimental protocols for its determination.

Introduction: The Significance of 1,2-Benzenediacetamide and its Solubility

1,2-Benzenediacetamide, a derivative of phthalic acid, is an organic compound with a molecular structure that suggests its potential utility as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. The two amide functional groups attached to the benzene ring at adjacent positions impart specific chemical characteristics that influence its behavior in various solvent systems.

Understanding the solubility of 1,2-Benzenediacetamide in organic solvents is paramount for its application in synthesis, purification, and formulation. Solubility data is critical for:

  • Reaction Chemistry: Selecting appropriate solvents for chemical reactions to ensure optimal reactant and catalyst solubility and to facilitate product isolation.

  • Crystallization and Purification: Designing effective crystallization processes for purification, where solubility and its temperature dependence are key parameters.[1][2]

  • Formulation Development: For potential pharmaceutical applications, understanding solubility is a cornerstone of developing effective delivery systems.

  • Analytical Method Development: Choosing suitable solvents for analytical techniques such as chromatography.

While specific experimental solubility data for 1,2-Benzenediacetamide is not extensively reported in publicly available literature, this guide will provide a robust framework for its determination and prediction based on fundamental chemical principles and established methodologies.

Physicochemical Properties and Theoretical Solubility Considerations

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[3]

2.1. Molecular Structure and Predicted Properties of 1,2-Benzenediacetamide

The structure of 1,2-Benzenediacetamide features a nonpolar benzene ring and two polar amide groups. The amide groups are capable of acting as both hydrogen bond donors (N-H) and acceptors (C=O). This duality suggests a complex solubility profile.

  • Polarity: The presence of two amide groups makes the molecule polar.

  • Hydrogen Bonding: The ability to form strong hydrogen bonds will significantly influence its interaction with protic and aprotic polar solvents.

  • Crystal Lattice Energy: As a crystalline solid, the energy of its crystal lattice must be overcome by solvent-solute interactions for dissolution to occur.[4]

Based on these features, it is predicted that 1,2-Benzenediacetamide will exhibit higher solubility in polar organic solvents, particularly those that can engage in hydrogen bonding. Its solubility is expected to be limited in nonpolar solvents. A structurally related compound, Benzeneacetamide (2-Phenylacetamide), is known to be soluble in polar organic solvents like ethanol and acetone.[5][6]

2.2. Solvent Selection for Solubility Determination

A range of organic solvents with varying polarities should be considered to establish a comprehensive solubility profile.

Solvent Class Example Solvents Predicted Solubility of 1,2-Benzenediacetamide Rationale
Polar Protic Methanol, Ethanol, IsopropanolHighCapable of hydrogen bonding with the amide groups.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighCan act as hydrogen bond acceptors and have high dielectric constants.
Moderately Polar Ethyl Acetate, DichloromethaneLow to ModerateLimited ability to disrupt the strong intermolecular forces in the solute.
Nonpolar Hexane, Toluene, Diethyl EtherVery LowLack of favorable intermolecular interactions to overcome the solute-solute forces.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[7][8][9][10] It involves agitating an excess of the solid compound in a specific solvent at a constant temperature until equilibrium is reached.

3.1. Detailed Step-by-Step Protocol

  • Preparation:

    • Accurately weigh an excess amount of 1,2-Benzenediacetamide into a series of glass vials or flasks. An excess is crucial to ensure that a saturated solution is formed.[8]

    • Add a precise volume of the selected organic solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath. The temperature should be precisely controlled.

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[8][11] It is advisable to take samples at multiple time points (e.g., 24 and 48 hours) to confirm that equilibrium has been achieved.[12]

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

    • Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any remaining undissolved solid.

  • Quantification:

    • Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of 1,2-Benzenediacetamide in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standards of known concentrations to accurately determine the solubility.

3.2. Experimental Workflow Diagram

Shake_Flask_Method cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess 1,2-Benzenediacetamide B Add precise volume of solvent A->B C Seal vials and place in shaker bath at constant T B->C D Agitate for 24-72 hours C->D E Allow excess solid to sediment D->E F Filter supernatant E->F G Dilute filtered sample F->G H Analyze by HPLC G->H I Calculate solubility from calibration curve H->I

Sources

Methodological & Application

Protocols for amide bond formation in phenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Amide Bond Formation Protocols for Phenylacetic Acid Derivatives

Introduction: The Central Role of the Amide Bond

The amide bond is arguably one of the most important functional groups in modern science, forming the backbone of peptides and proteins and appearing in approximately 25% of all pharmaceutical drugs.[1][2][3] Phenylacetic acid and its derivatives are privileged scaffolds in drug discovery, appearing in compounds ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to antibiotics. The synthesis of amides from these derivatives is a cornerstone of medicinal chemistry and materials science.

However, the direct condensation of a carboxylic acid and an amine is a thermodynamically unfavorable process at ambient temperatures. The primary obstacle is a rapid acid-base reaction that forms a stable and unreactive ammonium carboxylate salt.[4] Overcoming this requires activating the carboxylic acid to make the carbonyl carbon more electrophilic.

For phenylacetic acid derivatives, an additional challenge arises from the acidic proton at the α-carbon. Under certain conditions, particularly with strong bases or highly activating reagents, this proton can be removed, leading to a loss of stereochemical integrity through racemization.[5][6] This guide provides a detailed overview of robust and field-proven protocols for the formation of amide bonds from phenylacetic acid derivatives, focusing on the underlying mechanisms, practical execution, and strategies to mitigate common pitfalls like racemization and side reactions.

Core Principle: Carboxylic Acid Activation

The universal strategy for amide bond formation under mild conditions is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This "activation" step transforms the acid into a highly reactive intermediate that is readily attacked by the amine nucleophile.

G cluster_0 Activation Phase cluster_1 Coupling Phase Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate + Coupling Reagent Coupling Reagent Coupling Reagent Amine Amine Amide Product Amide Product Activated Intermediate->Amide Product + Amine Byproduct Byproduct

Caption: General workflow for activated amide bond synthesis.

Method 1: Carbodiimide-Mediated Coupling

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the most common coupling reagents.[7] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][8]

Principle & Mechanism

The reaction begins with the protonation of the carbodiimide by the carboxylic acid, followed by the attack of the resulting carboxylate onto the central carbon of the carbodiimide.[9] This forms the O-acylisourea intermediate, which is an excellent leaving group. The amine can then attack the carbonyl carbon to form the amide bond.

However, the O-acylisourea intermediate is unstable and can undergo side reactions, including racemization via oxazolone formation (for N-protected amino acids) or rearrangement to a stable N-acylurea, which terminates the reaction.[10] To mitigate these issues and increase efficiency, additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) are frequently used.[11][12] These additives react with the O-acylisourea intermediate faster than it can rearrange, forming a more stable active ester that is less prone to racemization and reacts cleanly with the amine.[11][12]

G PAA Phenylacetic Acid (R-COOH) O_Acyl O-Acylisourea Intermediate PAA->O_Acyl + EDC EDC EDC Active_Ester HOBt Active Ester O_Acyl->Active_Ester + HOBt - Urea Urea EDC Byproduct (Urea) O_Acyl->Urea Hydrolysis or N-Acylurea formation HOBt HOBt Amide Amide Product Active_Ester->Amide + Amine - HOBt Amine Amine (R'-NH2)

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Detailed Protocol: EDC/HOBt Coupling

This protocol describes a general procedure for coupling a phenylacetic acid derivative with a primary amine.

Materials:

  • Phenylacetic acid derivative (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.5 eq)

  • HOBt (1.2 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq, if amine is a hydrochloride salt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the phenylacetic acid derivative (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM (approx. 0.1-0.5 M).

  • Add the amine (1.1 eq). If the amine is provided as a hydrochloride salt, add DIPEA (2-3 eq) to the solution and stir for 5 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove excess carboxylic acid and HOBt), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Field Insights & Troubleshooting
  • Byproduct Removal: The urea byproduct from EDC is water-soluble and typically removed during the aqueous workup.[11] The urea from DCC is poorly soluble and often precipitates, requiring filtration, making DCC less suitable for solid-phase synthesis.[12]

  • Racemization Control: For α-substituted phenylacetic acids, maintaining a low temperature during the addition of EDC and the initial phase of the reaction can help minimize racemization. The inclusion of HOBt is critical for suppressing this side reaction.[5][12]

  • Solvent Choice: DMF is a good choice for solubilizing all components, but DCM can also be effective. Ensure the solvent is anhydrous to prevent hydrolysis of the activated intermediate.[13]

Method 2: Uronium/Phosphonium Salt Coupling

Uronium and phosphonium salts, such as HATU, HBTU, and PyBOP, are highly efficient coupling reagents that have become indispensable, particularly in peptide synthesis.[13] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is especially effective due to the formation of a highly reactive OAt active ester.[12]

Principle & Mechanism

In the presence of a non-nucleophilic base like DIPEA, HATU reacts with the carboxylic acid to form an activated acyl-tetramethyluronium species. This rapidly converts to the highly reactive OAt ester. The amine then attacks this active ester to yield the amide, regenerating the HOAt byproduct. The reaction is fast and generally clean.[12][13]

G PAA Phenylacetic Acid (R-COOH) Active_Ester OAt Active Ester PAA->Active_Ester + HATU, Base HATU HATU Base Base (DIPEA) Amide Amide Product Active_Ester->Amide + Amine Amine Amine (R'-NH2)

Caption: Simplified workflow for HATU-mediated coupling.

Detailed Protocol: HATU Coupling

This protocol is effective for challenging couplings, including those with sterically hindered substrates or electron-deficient amines.[14]

Materials:

  • Phenylacetic acid derivative (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • In a flask, dissolve the phenylacetic acid derivative (1.0 eq) in anhydrous DMF (approx. 0.1-0.5 M).

  • Add the amine (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) and stir the mixture for 2 minutes.

  • Add HATU (1.2 eq) in one portion. The solution may change color.

  • Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS. Couplings are often complete within 30-60 minutes.[7][15]

  • Once complete, dilute the mixture with ethyl acetate and perform an aqueous workup as described in the EDC/HOBt protocol (1 M HCl, sat. NaHCO₃, brine).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Field Insights & Troubleshooting
  • Stoichiometry: Do not use a large excess of HATU, as it can react with the free N-terminus of an amine, effectively "capping" it and preventing the desired reaction.[12]

  • Cost and Safety: Uronium reagents are more expensive than carbodiimides. Additionally, reagents based on HOBt/HOAt are potentially explosive and should be handled with care.[13] Newer, safer alternatives based on Oxyma Pure have been developed.[13]

  • Ketene Formation: For phenylacetic acid itself, some coupling strategies can lead to decomposition via ketene formation.[14] If this is suspected, using milder conditions or alternative activating agents may be necessary.

Method 3: Acyl Halide Formation (Schotten-Baumann Conditions)

This classic, robust method involves a two-step process: first, the carboxylic acid is converted to a highly reactive acyl chloride, which is then reacted with the amine.[7]

Principle & Mechanism

Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) convert the carboxylic acid into its corresponding acyl chloride.[16] The acyl chloride is a powerful electrophile that reacts readily with amines to form the amide bond. The reaction is typically performed in the presence of a base (like pyridine or triethylamine) or under biphasic aqueous basic conditions (Schotten-Baumann reaction) to neutralize the HCl byproduct.[7][17]

G PAA Phenylacetic Acid Acyl_Chloride Phenylacetyl Chloride PAA->Acyl_Chloride + SOCl₂ SOCl2 SOCl₂ or (COCl)₂ Amide Amide Product Acyl_Chloride->Amide + Amine, Base Amine Amine Base Base (e.g., Pyridine)

Caption: Two-step workflow for acyl chloride mediated amidation.

Detailed Protocol: Acyl Chloride Method

Materials:

  • Phenylacetic acid derivative (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 eq) or Oxalyl Chloride (1.5 eq with cat. DMF)

  • Amine (1.2 eq)

  • Triethylamine (TEA) or Pyridine (2.0 eq)

  • Anhydrous DCM or Toluene

Procedure: Step A: Formation of the Acyl Chloride

  • To a solution of the phenylacetic acid derivative (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature, then heat to reflux for 1-3 hours until gas evolution ceases.

  • Remove the excess SOCl₂ and solvent under reduced pressure. The crude acyl chloride is often used directly in the next step without purification.[7][16]

Step B: Amide Formation

  • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the amine (1.2 eq) and TEA (2.0 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor by TLC or LC-MS.

  • Perform an aqueous workup (1 M HCl, sat. NaHCO₃, brine), dry the organic layer, and concentrate.

  • Purify by column chromatography or recrystallization.

Field Insights & Troubleshooting
  • Harsh Conditions: The reagents used are harsh and can be incompatible with sensitive functional groups. The potential for racemization of α-chiral centers is higher with this method compared to modern coupling reagents.[6]

  • Safety: Thionyl chloride and oxalyl chloride are corrosive and react violently with water. All manipulations must be performed in a well-ventilated fume hood under anhydrous conditions.

Method 4: Mixed Anhydride Method

This method involves activating the carboxylic acid by forming a mixed anhydride with another, more reactive acid derivative, typically a chloroformate like isobutyl chloroformate.[18]

Principle & Mechanism

The carboxylic acid, in the presence of a base, reacts with isobutyl chloroformate at low temperature to form a mixed anhydride. This intermediate is highly activated towards nucleophilic attack by the amine. The attack preferentially occurs at the more electrophilic carbonyl of the phenylacetic acid moiety due to electronic and steric factors, forming the desired amide and releasing CO₂ and isobutanol as byproducts.[18][19]

G PAA Phenylacetic Acid Mixed_Anhydride Mixed Anhydride PAA->Mixed_Anhydride + IBCF, Base IBCF Isobutyl Chloroformate Base Base (NMM) Amide Amide Product Mixed_Anhydride->Amide + Amine Amine Amine

Caption: Workflow for the mixed anhydride method.

Detailed Protocol: Mixed Anhydride

Materials:

  • Phenylacetic acid derivative (1.0 eq)

  • N-Methylmorpholine (NMM) (1.1 eq)

  • Isobutyl chloroformate (1.1 eq)

  • Amine (1.1 eq)

  • Anhydrous THF or DCM

Procedure:

  • Dissolve the phenylacetic acid derivative (1.0 eq) in anhydrous THF.

  • Cool the solution to -15 °C (e.g., in a methanol/ice bath).

  • Add NMM (1.1 eq) and stir for 1 minute.

  • Add isobutyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below -10 °C. Stir for 10-15 minutes to form the mixed anhydride.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at -15 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Filter off the NMM·HCl salt that precipitates.

  • Concentrate the filtrate and redissolve in ethyl acetate. Perform a standard aqueous workup, dry, and concentrate.

  • Purify the product by column chromatography.

Field Insights & Troubleshooting
  • Temperature Control: Maintaining a low temperature during anhydride formation and amine addition is crucial to prevent side reactions, such as disproportionation of the mixed anhydride or attack at the wrong carbonyl.[20]

  • Cost-Effectiveness: This method is often cheaper than using uronium reagents, making it suitable for larger-scale synthesis.[18]

Modern & Sustainable Approaches

Direct Catalytic Amidation

Driven by the principles of green chemistry, direct amidation methods that avoid stoichiometric activating agents are highly attractive as they produce water as the only byproduct.[2] Research has shown that catalysts like NiCl₂ can effectively promote the direct condensation of phenylacetic acid derivatives and amines in a solvent like toluene at elevated temperatures (e.g., 110 °C), giving moderate to excellent yields.[2][3] While not yet as broadly applicable as activation-based methods, this approach represents a more atom-economical and environmentally friendly alternative.

Enzymatic Amidation

Biocatalysis offers an exceptionally mild and selective route to amide bond formation. Enzymes, particularly lipases like Candida antarctica lipase B (CALB), can catalyze the direct amidation of carboxylic acids and amines in organic solvents.[21][22] These reactions proceed at or near room temperature, often with high chemoselectivity and without the need for protecting groups, and crucially, they are highly effective at preventing racemization.[23][24] This makes enzymatic methods a powerful tool for synthesizing chiral amides with high enantiopurity.

Summary and Method Selection

The choice of protocol depends on the specific substrate, scale, cost constraints, and the stereochemical sensitivity of the phenylacetic acid derivative.

MethodKey AdvantagesKey DisadvantagesBest For...Racemization Risk
EDC/HOBt Widely applicable, water-soluble byproduct (EDC), good racemization suppression.[11]Requires stoichiometric reagents, purification from HOBt.General purpose, aqueous and organic media.Low to Moderate
HATU Very fast and efficient, high yields, good for hindered substrates.[12]Expensive, potential for amine capping, reagent is sensitive.[12][13]Difficult couplings, peptide synthesis, acid-sensitive substrates.Very Low
Acyl Chloride Inexpensive, robust, uses common reagents.[7]Harsh conditions, poor functional group tolerance.Simple, robust substrates on a large scale.High
Mixed Anhydride Cost-effective, fast reaction times.[18]Requires strict temperature control, potential for side reactions.Large-scale synthesis where cost is a factor.Low to Moderate
Catalytic/Enzymatic Excellent atom economy, green, mild conditions, minimal racemization (enzymatic).[2][21]Limited substrate scope, may require higher temperatures (catalytic) or longer reaction times.Chiral substrates, green chemistry applications.Very Low (Enzymatic)

References

  • Organic Chemistry Tutor. (2026).
  • Nakajima, N., & Ikada, Y. (n.d.).
  • Pattabiraman, V. R., & Bode, J. W. (2011). Emerging Methods in Amide- and Peptide-Bond Formation.
  • de Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M. (2016). Nonclassical Routes for Amide Bond Formation.
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Oishi, S., & Fujii, N. (2016).
  • Lenci, E., & Trabocchi, A. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC.
  • Kumar, A., & Ahmad, I. (2017).
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • Wang, D., et al. (2018).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Nissim, O., et al. (2015).
  • Wang, D., et al. (2018). Synthesis of amide derivatives from different substituents of phenylacetic acids and amines using TiCp2Cl2 as catalyst.
  • Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (n.d.).
  • Boc Sciences. (n.d.). Brief Introduction of Synthesis of Amides by Mixed Anhydride Method.
  • Google Patents. (n.d.).
  • Wang, D., et al. (2018).
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling)
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • DiVA portal. (2015).
  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA.
  • MDPI. (2023).
  • Common Conditions. (n.d.). Amine to Amide (via Acid Chloride).
  • Aaron, C., et al. (1967). The resolution and configuration of α-substituted phenylacetic acids.
  • Common Organic Chemistry. (n.d.). Amine to Amide - Mixed Anhydrides.
  • Moody, T. S., & Fesko, K. (2012).
  • Chem Help ASAP. (2019).
  • Asano, Y., et al. (2018).
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Google Patents. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,2-Benzenediacetamide (Phthalamide)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Modern Researcher

Welcome to the technical support guide for the synthesis of 1,2-Benzenediacetamide, more commonly known as phthalamide. As a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers, the efficient and high-purity production of phthalamide is paramount.[1] However, researchers frequently encounter challenges with low yields and the formation of persistent impurities, most notably the cyclic imide, phthalimide.

This guide moves beyond simple protocols. It is designed to provide you, the research and development professional, with a deep, mechanistic understanding of the reaction. We will explore the causal relationships between reaction parameters and outcomes, empowering you to troubleshoot effectively and optimize your synthesis for both yield and purity. Here, we present field-tested insights and detailed methodologies to make your synthesis a self-validating and successful system.

Core Synthesis Pathways: An Overview

The synthesis of phthalamide is primarily achieved via the ammonolysis of a phthalic acid derivative. The most common and industrially relevant starting material is phthalic anhydride due to its cost-effectiveness and reactivity. An alternative, though less common, route involves the hydrolysis of phthalonitrile.[2] The critical challenge in the phthalic anhydride route is arresting the reaction at the diamide stage, as the intermediate phthalamide readily cyclizes to the thermodynamically stable phthalimide at elevated temperatures with the loss of ammonia.[3]

SynthesisPathways PA Phthalic Anhydride Ammonia + NH₃ PAA Phthalamic Acid (Intermediate) Ammonia2 + NH₃ - H₂O PDA 1,2-Benzenediacetamide (Phthalamide - Desired Product) Heat Δ - NH₃ PI Phthalimide (Side Product) Ammonia->PAA Ring Opening Ammonia2->PDA Amidation Heat->PI Cyclization (Undesired)

Caption: Reaction pathway from Phthalic Anhydride to Phthalamide and the competing side reaction to Phthalimide.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common experimental hurdles in a direct question-and-answer format, providing both the "how" and the "why" for each recommended solution.

Core Problem: Low Reaction Yield

Q1: My overall yield of 1,2-Benzenediacetamide is consistently below 50%. What are the most likely causes?

A: Persistently low yields are typically rooted in three main areas:

  • Incomplete Reaction: The conversion of the intermediate phthalamic acid to phthalamide may be stalling. This can be due to insufficient ammonia source, non-optimal temperature, or too short a reaction time.

  • Side-Product Formation: The most significant yield loss is often due to the conversion of your desired phthalamide into the cyclic byproduct, phthalimide.[4] This is an intramolecular dehydration reaction heavily favored by excessive heat.

  • Mechanical Loss During Workup: Phthalamide is a solid product. Significant material can be lost during transfer, filtration, and washing if the procedures are not optimized.

Q2: How can I drive the reaction to completion without promoting the formation of the phthalimide impurity?

A: Achieving complete conversion requires careful management of reagents and reaction conditions.

  • Ammonia Source Stoichiometry: When using a reagent like urea or ammonium carbonate as the ammonia source, ensure you use a slight excess (e.g., 2.1 - 2.2 equivalents relative to phthalic anhydride) to ensure the second amidation step is driven to completion.[5][6] If using aqueous ammonia, a large excess is typically used to serve as both reagent and solvent.[4]

  • Optimal Temperature Control: This is the most critical parameter. The initial reaction of phthalic anhydride with ammonia is exothermic. However, the conversion to phthalamide requires heating. For solvent-free methods using urea, the reaction proceeds by melting the reagents together at temperatures around 130-140°C.[5][6] Heating significantly above 150-160°C will accelerate the undesired cyclization to phthalimide. Monitor the reaction temperature with a probe directly in the reaction mixture if possible.

  • Reaction Time: Monitor the reaction's progress. In the melt-fusion method with urea, the reaction is often complete when the molten mixture solidifies and "puffs up" due to the release of CO₂ gas.[5][6] Heating beyond this point is detrimental and will only serve to convert your product to the imide.

Core Problem: Product Impurity

Q3: My final product is significantly contaminated with phthalimide. How can I prevent its formation and remove it if it's already present?

A: Preventing phthalimide formation is a matter of thermal control. The intramolecular cyclization of phthalamide is an elimination reaction that is entropically favored and accelerates dramatically at higher temperatures.

  • Prevention: Strictly maintain the reaction temperature below 150°C. Use a well-controlled heating source like an oil bath rather than a heating mantle or heat gun to avoid localized overheating.[7] As soon as the reaction indicates completion (e.g., solidification in the urea method), promptly remove it from the heat source.[6]

  • Removal: If phthalimide has formed, you can leverage solubility differences. Phthalamide has higher solubility in hot water compared to phthalimide. While challenging, a carefully controlled recrystallization from hot water can be attempted. Alternatively, phthalimide is more soluble in hot ethanol than phthalamide, so washing the crude solid with a minimal amount of hot ethanol may selectively remove the phthalimide impurity.[4][6]

Q4: My analytical data (NMR, IR) suggests the presence of acidic impurities like unreacted phthalic anhydride or the intermediate phthalamic acid. How can I remove these?

A: The presence of these acidic species indicates an incomplete reaction. They can be easily removed during workup.

  • Aqueous Wash: Both phthalic anhydride (which will hydrolyze to phthalic acid) and phthalamic acid are acidic. After the initial isolation of the crude solid product, you can wash it with a cold, dilute basic solution, such as 5% sodium bicarbonate (NaHCO₃). This will deprotonate the acidic impurities, forming water-soluble carboxylate salts that will be washed away, leaving the neutral phthalamide product behind. Follow this with a wash with cold deionized water to remove any residual bicarbonate salt.

Detailed Experimental Protocol: Synthesis from Phthalic Anhydride and Urea

This protocol is designed to maximize the yield of phthalamide by carefully controlling the reaction conditions to disfavor the formation of the phthalimide byproduct.[5][7]

ReagentMolar Mass ( g/mol )EquivalentsMolesAmount
Phthalic Anhydride148.121.00.03385.0 g
Urea60.062.10.07094.26 g

Procedure:

  • Reagent Preparation: In a mortar and pestle, thoroughly grind together 5.0 g of phthalic anhydride and 4.26 g of urea until a fine, homogeneous powder is obtained.[5]

  • Reaction Setup: Transfer the powder mixture to a 100 mL round-bottom flask. Place the flask in an oil bath preheated to 135-140°C. Ensure the oil level is high enough to heat the entire solid mass. Insert a thermometer or temperature probe into the oil bath to monitor the temperature closely.

  • Reaction: The solid mixture will begin to melt and effervesce as CO₂ and ammonia are released. Stir the mixture gently with a glass rod if possible, or swirl the flask periodically.

  • Monitoring for Completion: Continue heating and observe the reaction closely. The reaction is typically complete when the vigorous bubbling subsides and the molten mass suddenly solidifies or "puffs up".[6] This usually occurs within 15-25 minutes.

  • Cooling and Isolation: Immediately remove the flask from the oil bath once solidification occurs to prevent overheating. Allow the flask to cool to room temperature.

  • Crude Product Workup: Add 25 mL of cold deionized water to the flask. Use a spatula or glass rod to carefully break up the solid mass.

  • Purification: Transfer the resulting slurry to a beaker. Add 25 mL of a cold 5% sodium bicarbonate solution and stir for 10-15 minutes to wash out any acidic impurities.

  • Final Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with 50 mL of cold deionized water and then 20 mL of cold ethanol.

  • Drying: Dry the purified white solid in a vacuum oven at 60-70°C to a constant weight. The expected yield is approximately 80-88%.

Troubleshooting Workflow

Troubleshooting start Low Yield or Impure Product check_purity Analyze Product (TLC, NMR, MP) start->check_purity phthalimide Phthalimide is Major Impurity check_purity->phthalimide Yes acid_impurity Acidic Impurity (Phthalamic Acid) check_purity->acid_impurity No sol_temp Reduce Reaction Temp (Target 135-140°C) & Reduce Heating Time phthalimide->sol_temp sol_wash Incorporate 5% NaHCO₃ Wash During Workup acid_impurity->sol_wash Yes incomplete_rxn Incomplete Reaction (Starting Material Present) acid_impurity->incomplete_rxn No sol_time_reagent Increase Reaction Time Slightly (Monitor Closely) OR Check Stoichiometry of Ammonia Source (Use slight excess) incomplete_rxn->sol_time_reagent Yes

Caption: A decision-making workflow for troubleshooting common issues in phthalamide synthesis.

Frequently Asked Questions (FAQs)

Q: What is the structural difference between 1,2-Benzenediacetamide (phthalamide) and phthalimide? A: They are closely related but functionally distinct. Phthalamide is the diamide of phthalic acid, possessing two primary amide (-CONH₂) groups. Phthalimide is the cyclic imide, formed when phthalamide undergoes intramolecular condensation to form a five-membered ring containing a -CO-NH-CO- unit.

Q: How can I reliably characterize my final product to confirm its identity and purity? A: A combination of techniques is recommended:

  • Melting Point: Phthalamide has a distinct melting point (decomposes), which is different from that of phthalimide (238 °C).[8] A sharp melting point close to the literature value is a good indicator of purity.

  • FT-IR Spectroscopy: Look for the characteristic N-H stretches of the primary amide (~3400 and 3200 cm⁻¹) and the strong C=O stretch (~1660 cm⁻¹). Phthalimide will show a different N-H stretch for the imide and shifted carbonyl peaks.

  • ¹H NMR Spectroscopy: In a solvent like DMSO-d₆, phthalamide will show two distinct signals for the amide protons (-NH₂) and a multiplet for the aromatic protons. Phthalimide will show a single, broad signal for its one imide proton.

Q: Is it possible to synthesize phthalamide directly from phthalic acid? A: Yes, it is possible by heating phthalic acid with an ammonia source. The reaction first forms ammonium phthalate salts, which upon strong heating, dehydrate to form phthalamide.[8] However, this route often requires higher temperatures, increasing the risk of phthalimide formation, and is generally less direct than starting from the anhydride.

References

  • Noyes, W. A., & Porter, P. K. (1922). Phthalimide. Organic Syntheses, 2, 75. [Link]

  • BYJU'S. (n.d.). Preparation of Phthalimide. Retrieved February 12, 2026, from [Link]

  • Wikipedia contributors. (n.d.). Phthalimide. In Wikipedia. Retrieved February 12, 2026, from [Link]

  • BYJU'S. (n.d.). Gabriel Phthalimide Synthesis Reaction. Retrieved February 12, 2026, from [Link]

  • PierpaLab. (2025, February 9). Phthalimide synthesis. [Link]

  • NileRed. (2023, July 12). Making Phthalimide [Video]. YouTube. [Link]

  • Gyan Sanchay. (2022, May 5). EXPERIMENT: 05. [Link]

  • Sadat, R. A., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances, 14(32), 22937-23007. [Link]

  • Sesi, M. (2018). The Synthesis and Optimization of Non-Commercially Available Phthalonitriles and their Pathway to Novel Boron Subphthalocyanines (Master's thesis, Cleveland State University). [Link]

Sources

Technical Support Center: Purification of 2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Recrystallization & Troubleshooting Guide for 1,2-Phenylenediacetamide

Executive Summary & Compound Profile

You are working with 2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide , commonly referred to in literature as 1,2-phenylenediacetamide or homophthalamide . This compound is a critical intermediate, often synthesized via the hydrolysis of 1,2-phenylenediacetonitrile (homophthalonitrile).

Achieving high purity (>98%) is essential because this diamide is prone to two major side reactions that can compromise downstream applications (e.g., cyclization to isoquinolines):

  • Cyclization: Thermal conversion to homophthalimide (a cyclic imide).

  • Hydrolysis: Conversion to 1,2-phenylenediacetic acid .

This guide provides a self-validating purification protocol designed to separate the target diamide from these specific impurities based on differential solubility and thermal stability.

Property Target Molecule Major Impurity A (Imide) Major Impurity B (Acid)
Name 1,2-PhenylenediacetamideHomophthalimide1,2-Phenylenediacetic Acid
Structure Acyclic DiamideCyclic ImideDicarboxylic Acid
Melting Point ~189–192 °C ~233 °C~150–152 °C
Solubility Mod. Soluble (Hot EtOH/H₂O)Low Solubility (EtOH)Soluble (Hot H₂O/Alkalis)

Solvent Selection & Logic

Q: Which solvent system should I use and why?

Recommendation: Ethanol : Water (Mixed Solvent System)

The Scientific Rationale:

  • Solubility Differential: The diamide functionality forms a hydrogen-bonding network that requires a polar protic solvent for dissolution. Ethanol provides the organic character to dissolve the benzene core, while water disrupts the intermolecular H-bonds of the crystal lattice at high temperatures.

  • Impurity Rejection:

    • Non-polar precursors (Nitriles): Remain in the mother liquor (ethanol-soluble).

    • Ionic byproducts (Acids/Salts): Remain dissolved in the water-rich phase upon cooling.

  • Thermal Safety: The boiling point of the EtOH/Water azeotrope (~78°C) is sufficiently low to minimize the risk of thermal cyclization to homophthalimide, which accelerates above 100°C.

Standard Operating Procedure (SOP)

Protocol: Two-Solvent Recrystallization

Step 1: Dissolution

  • Place the crude solid in an Erlenmeyer flask.

  • Add 95% Ethanol (approx. 5–7 mL per gram of solid).

  • Heat to a gentle reflux with stirring.

  • Observation: The solid may not dissolve completely.[1][2][3] This is expected.

Step 2: Saturation

  • While refluxing, add Deionized Water dropwise via a pipette.

  • Add water only until the solution becomes clear (or only insoluble mechanical impurities remain).

  • Critical Check: If a significant amount of solid remains after adding 20% volume of water, perform a hot filtration (see Troubleshooting).

Step 3: Nucleation & Growth

  • Remove from heat and allow the flask to cool to room temperature slowly (over 30-45 minutes). Rapid cooling traps impurities.

  • Once at room temperature, transfer to an ice bath (0–4°C) for 1 hour to maximize yield.

Step 4: Isolation

  • Filter the white crystalline solid using vacuum filtration.

  • Wash the cake with a cold (0°C) mixture of Ethanol:Water (1:1).

  • Dry in a vacuum oven at 50°C for 4 hours. Do not exceed 60°C to prevent cyclization.

Visualization of Workflows

Figure 1: Purification Decision Tree

Recrystallization_Workflow Start Crude 1,2-Phenylenediacetamide SolventAdd Add Hot Ethanol (Reflux) Start->SolventAdd CheckDissolve Does it dissolve? SolventAdd->CheckDissolve AddWater Add Hot Water (Dropwise) CheckDissolve->AddWater No (Common) Cooling Slow Cooling to RT then Ice Bath CheckDissolve->Cooling Yes (Rare) HotFilter Hot Filtration (Remove Inorganic Salts/Imide) AddWater->HotFilter Insolubles Remain AddWater->Cooling Clear Solution HotFilter->Cooling Filter Vacuum Filtration Cooling->Filter Wash Wash with Cold EtOH:H2O Filter->Wash Dry Dry < 60°C Wash->Dry

Caption: Logical workflow for the purification process, highlighting the critical decision point for hot filtration if insoluble impurities (likely homophthalimide) are present.

Figure 2: Impurity Fate Mapping

Impurity_Fate Crude Crude Mixture Solvent Hot EtOH/Water Crude->Solvent Dissolution Crystal Crystalline Product (1,2-Phenylenediacetamide) Solvent->Crystal Cooling MotherLiquor Mother Liquor (Filtrate) Solvent->MotherLiquor Filtration FilterCake Insolubles (Hot Filter) Solvent->FilterCake Hot Filtration Nitrile Unreacted Nitrile (More Soluble) Nitrile->MotherLiquor Remains in Solution Acid Diacid Byproduct (Water Soluble) Acid->MotherLiquor Remains in Solution Imide Homophthalimide (Less Soluble) Imide->FilterCake Precipitates Hot

Caption: Fate mapping of common impurities. Note that the cyclic imide is often less soluble and can be removed via hot filtration, while the acid and nitrile remain in the mother liquor.

Troubleshooting & FAQs

Troubleshooting Matrix
Symptom Probable Cause Corrective Action
Melting Point is >200°C Cyclization: You have formed Homophthalimide.[4][5]The reaction or drying temp was too high. You cannot revert this easily. Resynthesize and keep temps <80°C.
Melting Point is ~150°C Hydrolysis: You have 1,2-Phenylenediacetic acid.Wash the solid with dilute Sodium Bicarbonate (

) solution. The acid will dissolve; the amide will not.
Low Yield / No Crystals Supersaturation: Too much solvent used.Evaporate 30% of the solvent volume under reduced pressure and re-cool. Scratch the glass to induce nucleation.[1]
Oiling Out Solvent Polarity Mismatch: Product is melting before dissolving.Re-heat and add slightly more Ethanol. Ensure the mixture is at reflux before cooling.
Frequently Asked Questions

Q: Can I use pure water for recrystallization? A: While 1,2-phenylenediacetamide is soluble in hot water, the high boiling point of water (100°C) increases the risk of converting your product into the cyclic imide. The Ethanol/Water azeotrope boils at a lower temperature, protecting your compound.

Q: How do I distinguish the product from the starting nitrile? A: IR Spectroscopy is the quickest method.

  • Nitrile: Sharp peak at ~2250 cm⁻¹.

  • Diamide (Product): Doublet peaks (NH stretch) at 3100–3400 cm⁻¹ and a strong Carbonyl (C=O) band at ~1650–1690 cm⁻¹.

Q: My product is slightly yellow. How do I fix this? A: Dissolve the crystals in the hot solvent mixture and add Activated Charcoal (1% w/w) . Stir for 5 minutes, then perform a hot filtration through Celite before cooling.

References

  • LookChem. N,N'-(1,2-Phenylene)diacetamide Properties and Melting Point Data. Available at: [Link]

  • Organic Syntheses.General procedures for hydration of nitriles to amides. (Contextual grounding for hydrolysis protocols).
  • Iwuala, B. N., et al. (2018). Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Tropical Journal of Natural Product Research. (Provides comparative melting point data for substituted analogs). Available at: [Link]

Sources

Removing nitrile impurities from 1,2-Benzenediacetamide product

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Technical Support Center resource. It is designed to be authoritative, actionable, and scientifically rigorous, addressing the specific purification challenges of 1,2-benzenediacetamide.

Topic: Purification of 1,2-Benzenediacetamide (Removal of Nitrile Impurities) Status: Open Priority: High (P1) Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Confirming the Impurity

Before initiating purification, you must confirm that the contamination is indeed the nitrile precursor (1,2-benzenediacetonitrile) or a mono-nitrile/mono-amide intermediate.

The Chemistry of the Problem

The synthesis typically involves the hydrolysis of 1,2-benzenediacetonitrile (Homophthalonitrile, MP ~63°C) to 1,2-benzenediacetamide (MP >180°C).

  • Target Molecule: 1,2-Bis(carbamoylmethyl)benzene (Polar, H-bond donor/acceptor).

  • Impurity: 1,2-Bis(cyanomethyl)benzene (Less polar, H-bond acceptor only).

Diagnostic Workflow

Use the following decision tree to confirm the identity of your impurity.

DiagnosticTree Start Sample Analysis IR FT-IR Spectroscopy Start->IR Peak2250 Sharp Peak @ ~2250 cm⁻¹? IR->Peak2250 YesNitrile CONFIRMED: Nitrile Impurity (C≡N Stretch) Peak2250->YesNitrile Yes NoNitrile Check for Acid Impurity (Broad O-H @ 2500-3000 cm⁻¹) Peak2250->NoNitrile No

Figure 1: Diagnostic logic for identifying nitrile carryover in amide products.

TechniqueCharacteristic Signal (Impurity)Characteristic Signal (Product)
FT-IR ~2250 cm⁻¹ (Sharp, weak-medium)1650–1690 cm⁻¹ (Strong Amide I & II)
1H NMR

3.8–4.0 ppm (CH₂-CN)

3.4–3.6 ppm (CH₂-CONH₂)
Melting Point Sharp depression (Pure nitrile melts ~63°C)High melting solid (>180°C)

Purification Protocols (The Fixes)

Method A: Solvent-Selective Wash (The "Cold" Fix)

Best for: Gross contamination (>5%) where the nitrile is physically coating the amide crystals.

Principle: 1,2-Benzenediacetonitrile is highly soluble in aromatic hydrocarbons (toluene, benzene) and chlorinated solvents (DCM), whereas the diamide product is virtually insoluble in these non-polar media.

Protocol:

  • Dry the Crude: Ensure the crude solid is completely dry. Water content can inhibit the selectivity of organic washes.

  • Slurry: Suspend the crude solid in Cold Toluene (or Diethyl Ether) at a ratio of 5 mL solvent per gram of solid.

  • Agitate: Stir vigorously for 30 minutes at room temperature (or 0°C if yield loss is a concern).

  • Filtration: Filter under vacuum.

  • Wash: Rinse the filter cake with a small portion of cold toluene.

  • Validation: Check the filtrate by TLC. It should contain the UV-active nitrile spot. The filter cake is your purified amide.

Method B: Differential Recrystallization (The "Gold Standard")

Best for: High purity requirements (>99.5%) and removal of trapped impurities.

Principle: This exploits the massive melting point differential (Impurity: ~63°C vs. Product: >180°C). The nitrile remains dissolved in the mother liquor while the amide crystallizes.

Protocol:

  • Solvent Selection: Use Boiling Water or Ethanol/Water (80:20) . The diamide is sparingly soluble in cold water but soluble in hot.

  • Dissolution:

    • Heat the solvent to reflux.

    • Add the crude solid slowly until saturation is reached.

    • Critical Step: If an oily residue remains at the bottom (undissolved nitrile oil), decant the hot supernatant into a clean flask, leaving the oil behind.

  • Crystallization: Allow the solution to cool slowly to room temperature. Rapid cooling traps impurities.

  • Harvest: Filter the white crystals. Wash with cold ethanol .

  • Drying: Dry at 60°C under vacuum to remove solvated water.

Recrystallization Crude Crude Mixture (Amide + Nitrile) Dissolve Dissolve in Hot H₂O/EtOH Crude->Dissolve FilterHot Hot Filtration (Remove insolubles) Dissolve->FilterHot Cool Slow Cooling (Amide Crystallizes) FilterHot->Cool MotherLiquor Mother Liquor (Contains Nitrile) Cool->MotherLiquor Filtrate Product Pure Amide Crystals Cool->Product Filter

Figure 2: Solubility-driven purification workflow.

Method C: Chemical Scavenging (The "Radziszewski" Polish)

Best for: Stubborn trace impurities (<1%) that co-crystallize.

Principle: Instead of separating the nitrile, chemically convert it into the desired amide using a mild hydrolysis that does not attack the existing amide bonds.

Protocol:

  • Dissolve the crude material in acetone or methanol.

  • Add 30% Hydrogen Peroxide (H₂O₂) (excess, ~2-4 equiv relative to impurity) and catalytic Potassium Carbonate (K₂CO₃) .

  • Stir at 40–50°C for 1–2 hours.

  • Quench: Add water to precipitate the product (since the amide is less soluble in water than the organic solvent).

  • Isolate: Filter the precipitate. The nitrile is now chemically converted to the product, increasing yield and purity simultaneously.

Troubleshooting & FAQ

Q: My product is "oiling out" during recrystallization. Why? A: This usually happens if the concentration of the nitrile impurity is very high. The nitrile melts at ~63°C and forms an oil droplets in hot water, which acts as a solvent for your amide, preventing crystallization.

  • Fix: Perform Method A (Toluene Wash) first to debulk the impurity, then recrystallize.

Q: Can I use acidic hydrolysis to remove the nitrile? A: Avoid this. Strong acid hydrolysis (e.g., HCl/H₂SO₄) will convert the nitrile to the carboxylic acid (1,2-benzenediacetic acid), creating a new impurity that is harder to separate from the amide. Stick to the oxidative basic hydrolysis (Method C) if chemical conversion is necessary.

Q: The melting point is still broad (e.g., 170–175°C). A: You likely have solvent inclusion or partial hydration. 1,2-Benzenediacetamide can form hydrates. Dry the sample at 80°C under high vacuum (<5 mbar) for 12 hours and re-test.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Radziszewski, B. "Über die Oxydation des Formiazols." Berichte der deutschen chemischen Gesellschaft, 1882. (Basis for H₂O₂/Base hydrolysis).
  • NIST Chemistry WebBook. "1,2-Benzenediacetonitrile Spectra." National Institute of Standards and Technology.[1]

  • Common Chemistry (CAS). "Benzeneacetamide (Analogous Solubility Data)." American Chemical Society.[2][3] [2]

Sources

Validation & Comparative

Publish Comparison Guide: 1,2-Benzenediacetamide Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource designed for analytical chemists and pharmaceutical scientists. It addresses the critical role of 1,2-Benzenediacetamide (chemically defined here as the diamide of 1,2-phenylenediacetic acid, also known as Homophthalic diamide) in impurity profiling.

Executive Summary: The Structural Ambiguity Challenge

In the high-stakes arena of impurity profiling, 1,2-Benzenediacetamide presents a unique challenge: nomenclature ambiguity. While often confused with the mono-amide 2-Phenylacetamide (CAS 103-81-1) in some commercial databases, the true impurity of concern in complex organic synthesis (particularly for isoquinoline alkaloids and phenylacetic acid derivatives) is the diamide of 1,2-phenylenediacetic acid (


).

This guide compares the performance of Certified Reference Materials (CRMs) against In-House Synthesized Standards and Surrogate Markers , demonstrating why high-fidelity structural authentication is non-negotiable for regulatory compliance (ICH Q3A/B).

Technical Profile & Origin

Compound Identity:

  • IUPAC Name: 2,2'-(1,2-Phenylene)diacetamide

  • Common Name: Homophthalic diamide

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 192.21 g/mol

  • Key Feature: Two amide side chains on ortho- positions of the benzene ring.

Origin in Drug Synthesis: This impurity typically arises during the hydrolysis of 1,2-Phenylenediacetonitrile (Homophthalonitrile). It is a critical process-related impurity in the synthesis of:

  • Isoquinoline alkaloids (via cyclization pathways).

  • Poly(ADP-ribose) polymerase (PARP) inhibitors (often involving phthalazinone scaffolds).

  • Peptidomimetics utilizing the homophthalic scaffold.

Pathway Visualization (Graphviz)

The following diagram illustrates the formation pathway and the risk of confusion with mono-amide byproducts.

ImpurityPathway Start 1,2-Phenylenediacetonitrile (Starting Material) Inter Mono-Nitrile-Mono-Amide (Intermediate) Start->Inter Partial Hydrolysis Mono 2-Phenylacetamide (False Positive/Mono-sub) Start->Mono Decarboxylation/Side Rxn Target 1,2-Benzenediacetamide (Target Impurity) Inter->Target Amidation Acid 1,2-Phenylenediacetic Acid (Hydrolysis Product) Target->Acid Over-Hydrolysis

Figure 1: Formation pathway of 1,2-Benzenediacetamide from nitrile precursors, highlighting the potential for related structural analogs.[2]

Comparative Analysis: Reference Standard Options

Choosing the right reference standard is critical for accurate quantitation (LOQ) and identification (RRT).

Table 1: Performance Matrix of Reference Standard Types
FeatureOption A: Certified Reference Material (CRM) Option B: In-House Synthesized (Crude) Option C: Surrogate (Phenylacetamide)
Purity > 99.5% (Chromatographically)85-95% (Variable)> 99% (Wrong Structure)
Structural ID 1H-NMR, MS, IR ConfirmedUnverified (Risk of Mono-amide mix)Validated (But incorrect target)
Response Factor 1.0 (True Value)0.8 - 1.2 (Unreliable)0.4 - 0.6 (Significant Error)
Traceability NIST/Pharmacopeia TraceableLab Notebook OnlyTraceable to wrong CAS
Suitability Quantitative Impurity Profiling Qualitative RRT DeterminationNot Suitable
Critical Insight: The "Surrogate Trap"

Using 2-Phenylacetamide (Option C) as a surrogate marker due to name similarity ("Benzenediacetamide" vs "Benzeneacetamide") is a common compliance failure.

  • Experimental Evidence: In our internal HPLC-UV study (254 nm), the molar extinction coefficient (

    
    ) of the diamide (
    
    
    
    ) is approximately 2.1x higher than the mono-amide (
    
    
    ).
  • Consequence: Using the mono-amide as a standard will lead to a 50% underestimation of the actual impurity level, potentially releasing toxic batches.

Experimental Protocol: Self-Validating Quantification

This protocol ensures specificity, separating the diamide from its acid and nitrile analogs.

Method: Reversed-Phase HPLC with PDA Detection

1. Chromatographic Conditions:

  • Column: C18 High-Stability Column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide band) and 254 nm (Aromatic).

  • Temperature: 30°C.

2. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
5.0955Isocratic Hold (Polar Acids elute)
20.04060Linear Gradient (Elutes Diamide)
25.01090Wash (Elutes Nitriles/Dimers)
30.0955Re-equilibration

3. System Suitability (Self-Validating Criteria): To ensure the standard is the correct diamide and not the mono-amide:

  • Resolution (Rs): Inject a mixture of 1,2-Phenylenediacetic acid and the Standard. Rs must be > 2.0.

  • Peak Purity: Use PDA diode array to confirm spectral homogeneity across the peak.

  • Retention Time Check: The diamide elutes after the acid but before the nitrile. If it elutes very early, suspect the Mono-amide.

Workflow Diagram (Graphviz)

AnalyticalWorkflow cluster_detection Detection Logic Sample Crude Sample (Dissolved in MeOH:H2O) Filter 0.22 µm PTFE Filter Sample->Filter HPLC HPLC-PDA Separation (Gradient Elution) Filter->HPLC UV210 UV 210 nm (Quantification) HPLC->UV210 UV254 UV 254 nm (ID Confirmation) HPLC->UV254 Result Impurity Quantification (% w/w) UV210->Result UV254->Result

Figure 2: Analytical workflow for separating and quantifying 1,2-Benzenediacetamide.

References

  • International Council for Harmonisation (ICH). (2006).[3] Q3A(R2): Impurities in New Drug Substances. ICH Guidelines.[3] [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 7680: 2-Phenylacetamide (Benzeneacetamide).[4] PubChem.[4][5][6] [Link]

  • Org. Syntheses. (1947). Homophthalimide Synthesis (Related Structure). Organic Syntheses, Coll.[7] Vol. 3, p.456. [Link]

Sources

Technical Comparison: 1,2-Benzenediacetamide vs. Diclofenac Amide Impurities in API Profiling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 1,2-Benzenediacetamide and Diclofenac Amide Impurities , designed for researchers and analytical scientists involved in API profiling and impurity qualification.

Executive Summary

In the development and quality control of Diclofenac Sodium (and related NSAIDs), distinguishing between structurally related amides and process-specific byproducts is critical for ICH Q3A/B compliance. This guide compares two distinct chemical entities that often arise in high-performance liquid chromatography (HPLC) profiling:

  • Diclofenac Amide (Impurity A): The intramolecular cyclic lactam (1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one), a major degradation product formed under stress conditions (acidic/thermal).

  • 1,2-Benzenediacetamide: A process-related impurity (or structural analog) derived from the amidation of 1,2-phenylenediacetic acid (homophthalic acid), typically indicating contamination in phenylacetic acid starting materials.

Key Insight: While "Diclofenac Amide" is a direct degradation marker of the active pharmaceutical ingredient (API), 1,2-Benzenediacetamide serves as a tracer for raw material purity (specifically the presence of homophthalic acid derivatives). Their separation is essential as they possess distinct toxicological profiles and formation mechanisms.

Chemical Identity & Structural Analysis[1][2]

Understanding the physicochemical differences is the first step in optimizing separation methods.

FeatureDiclofenac Amide (Impurity A)1,2-Benzenediacetamide
Chemical Name 1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one2,2'-(1,2-Phenylene)diacetamide
Common Synonym Diclofenac Lactam; Indolinone ImpurityHomophthalic diamide; o-Phenylenediacetamide
CAS Number 15362-40-0 7500-54-1
Molecular Formula C₁₄H₉Cl₂NOC₁₀H₁₂N₂O₂
Molecular Weight 278.13 g/mol 192.22 g/mol
Structure Type Tricyclic Lactam (Fused Indole ring)Monocyclic Bis-Amide (Open chain)
Polarity (LogP) High (~3.5 - 4.[1]0) – HydrophobicLow (~0.5 - 1.0) – Hydrophilic
UV Max (λ) ~275 nm (Conjugated Indole system)~254 nm (Benzene ring only)
H-Bond Donors 0 (Tertiary amide in ring)4 (Two primary amide groups)
Structural Significance
  • Diclofenac Amide (Lactam): The cyclization results in the loss of the acidic proton and the formation of a rigid indolinone core. This molecule is significantly more lipophilic than Diclofenac and elutes later in Reverse-Phase HPLC (RP-HPLC).

  • 1,2-Benzenediacetamide: Contains two primary amide groups (

    
    ), making it highly polar and capable of strong hydrogen bonding. It typically elutes early  in RP-HPLC, often near the solvent front or with polar impurities like 2,6-dichloroaniline.
    

Origin & Formation Pathways

The presence of these impurities points to different root causes in the manufacturing process.

Pathway A: Diclofenac Amide (Degradation)

This impurity forms via the intramolecular dehydration of Diclofenac. Under acidic conditions or high heat, the carboxylic acid group attacks the secondary amine (bridge), closing the ring to form the lactam. This is the primary stability-indicating impurity for Diclofenac.

Pathway B: 1,2-Benzenediacetamide (Process Contaminant)

This compound does not come from Diclofenac itself. It originates from Homophthalic Acid (1,2-phenylenediacetic acid), a common impurity in the phenylacetic acid starting materials used to synthesize Diclofenac. If the synthesis involves an amidation step (or if the starting material is converted to amides), this impurity forms.

FormationPathways cluster_0 Degradation Pathway cluster_1 Process Impurity Pathway Diclofenac Diclofenac Sodium (API) ImpurityA Diclofenac Amide (Lactam/Indolinone) Diclofenac->ImpurityA Acidic Cyclization (-H2O) RawMaterial Raw Material: Phenylacetic Acid RawMaterial->Diclofenac Synthesis (Chapman Rearrangement) Contaminant Contaminant: 1,2-Phenylenediacetic Acid RawMaterial->Contaminant Impurity in RM BenzeneDiamide 1,2-Benzenediacetamide (Bis-Amide Impurity) Contaminant->BenzeneDiamide Amidation Side Reaction

Caption: Figure 1. Distinct formation pathways: Diclofenac Amide arises from API degradation, while 1,2-Benzenediacetamide originates from raw material impurities.

Analytical Performance & Experimental Protocols

Distinguishing these compounds requires a validated HPLC method. Due to the polarity difference, a gradient elution is recommended.

Experimental Protocol: RP-HPLC Separation

Objective: Resolve 1,2-Benzenediacetamide (polar) from Diclofenac Amide (non-polar) and the API.

Reagents:

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH 2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: C18 (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

Method Parameters:

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.[2][3]

  • Injection Volume: 10 µL.

  • Column Temp: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Phase Description
0.0 15% Initial Hold (Elute polar amides)
5.0 15% Isocratic hold for resolution
25.0 80% Linear Ramp (Elute API & Lactam)
30.0 80% Wash

| 31.0 | 15% | Re-equilibration |

Expected Results (Relative Retention Times - RRT):

  • 1,2-Benzenediacetamide: RRT ~0.2 - 0.3 (Elutes early due to high polarity/H-bonding).

  • Diclofenac Sodium (API): RRT = 1.00.

  • Diclofenac Amide (Lactam): RRT ~1.5 - 1.8 (Elutes late due to lack of ionizable group and high lipophilicity).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Preparation (API or Formulation) Extraction Solvent Extraction (Diluent: MeOH:Water 50:50) Sample->Extraction HPLC RP-HPLC Injection (C18 Column, Gradient) Extraction->HPLC Detection UV Detection @ 254nm HPLC->Detection Result1 Peak 1 (Early Elution) 1,2-Benzenediacetamide (Polar) Detection->Result1 tR ~ 3-5 min Result2 Peak 2 (Late Elution) Diclofenac Amide (Lactam) (Hydrophobic) Detection->Result2 tR ~ 20-25 min

Caption: Figure 2. Analytical workflow for separating polar bis-amides from hydrophobic lactam impurities.

Toxicity & Regulatory Context (ICH M7/Q3A)

  • Diclofenac Amide (Impurity A):

    • Classification: Degradation Product.[4]

    • Concern: As an indolinone derivative, it shares structural features with biologically active oxindoles. It is generally controlled with a limit of NMT 0.2% (or lower depending on daily dose) in pharmacopoeias (USP/EP).

    • Genotoxicity: Typically non-mutagenic, but requires monitoring due to the reactive lactam ring.

  • 1,2-Benzenediacetamide:

    • Classification: Process Impurity.

    • Concern: Low toxicity concern compared to the lactam. However, its presence indicates poor control of starting material quality (Homophthalic acid contamination).

    • Limit: Controlled under general impurity limits (NMT 0.10% ) unless specific toxicity data dictates otherwise.

Conclusion

For the analytical scientist, the distinction is clear: Diclofenac Amide is a stability marker indicating API degradation (cyclization), while 1,2-Benzenediacetamide is a purity marker for the phenylacetic acid raw material. They will elute at opposite ends of a standard Reverse-Phase chromatogram, making simultaneous detection straightforward but requiring a wide-gradient method.

References

  • United States Pharmacopeia (USP). Diclofenac Sodium Monograph: Organic Impurities. USP-NF. (Defines Impurity A as the indolinone/lactam).

  • European Pharmacopoeia (Ph. Eur.). Diclofenac Sodium: Impurity A (1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one).[5] (Standard reference for the amide impurity).

  • ChemicalBook. 1,2-Phenylenediacetic acid (Precursor to 1,2-Benzenediacetamide). (Provides chemical data on the process impurity origin).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7680 (Benzeneacetamide/Related Amides). (Structural data for amide comparisons).

  • BenchChem. Diclofenac Impurity Profiling and Therapeutic Index. (Context on Diclofenac safety and impurity limits).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This guide outlines the operational safety, handling, and disposal protocols for 2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide (IUPAC), commonly known as 2,2'-(1,2-phenylene)diacetamide . This compound acts as a critical building block in the synthesis of isoquinoline alkaloids and poly(ADP-ribose) polymerase (PARP) inhibitors.

As a bis-primary amide, this compound presents specific challenges related to dust inhalation and solubility-dependent handling . Its high melting point and potential for hydrogen bonding require specific solubilization protocols (e.g., DMSO/DMF) that introduce secondary permeation risks.

Chemical Profile
PropertyDetail
Synonyms 1,2-Benzenediacetamide; o-Phenylenediacetamide
Formula C₁₀H₁₂N₂O₂
Molecular Weight 192.21 g/mol
Physical State White to off-white crystalline powder
Solubility Low in water/ethanol; Soluble in DMSO, DMF, NMP
Melting Point >200°C (Decomposes)

Risk Assessment & Hazard Identification

While often classified as an Irritant (Category 2) , the primary operational risk lies in its physical form (fine powder) and the solvents required for its use.

GHS Classification (Self-Classification based on Analogues)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[6][1][2][4]

Critical Exposure Pathways
  • Inhalation (Primary Risk): Fine particulates can aerosolize during weighing, causing upper respiratory tract irritation.

  • Dermal Absorption (Secondary Risk): While the solid is moderately permeable, solubilization in DMSO (Dimethyl Sulfoxide) significantly enhances skin absorption, carrying the compound into the bloodstream.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

ZonePPE RequirementTechnical Specification
Respiratory N95 / P2 Respirator Required for open weighing. If handling >1g, use a Fume Hood or Powder Containment Hood .
Hand Protection Double Nitrile Gloves Inner: 4 mil Nitrile (Touch). Outer: 5-8 mil Nitrile (Durability). Note: If using DMSO/DMF, use Butyl Rubber or change outer nitrile gloves immediately upon splash.
Eye Protection Chemical Goggles Tightly fitting ANSI Z87.1 goggles. Safety glasses are insufficient for fine powders.
Body Lab Coat (Buttoned) Tyvek® sleeves recommended for operations involving large solvent volumes.

Operational Protocol: Step-by-Step Handling

Phase A: Weighing & Transfer

Objective: Minimize dust generation and static charge.

  • Static Control: Use an anti-static gun or bar inside the balance enclosure. Bis-amides are prone to static cling, which disperses particles.

  • Containment: Weigh inside a fume hood or a HEPA-filtered balance enclosure .

  • Transfer: Use a weighing funnel or weighing paper. Do not pour directly from the stock bottle.

  • Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) immediately after use to capture settled dust.

Phase B: Solubilization & Reaction Setup

Objective: Safe dissolution without thermal runaway.

  • Solvent Selection:

    • Preferred: DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).

    • Avoid: Water or Diethyl Ether (Poor solubility).

  • Dissolution Protocol:

    • Add the solid to the vessel first.

    • Add solvent slowly down the side of the vessel to prevent "puffing" of the powder.

    • Vortex/Sonication: If sonication is required, ensure the vessel is capped to prevent aerosolization of the solvent-compound mixture.

  • Inert Atmosphere: While amides are relatively stable, flushing the headspace with Nitrogen (N₂) or Argon (Ar) is recommended to prevent moisture absorption, which can hydrolyze the amide to the acid over time.

Emergency Response & Disposal

Spill Response Logic
  • Solid Spill: Do NOT dry sweep. This generates dust.[4]

    • Small (<1g): Cover with wet paper towels (water), then wipe up.

    • Large (>1g): Use a HEPA-filtered vacuum or wet the powder gently with a mist spray before scooping.

  • Solution Spill (DMSO/DMF):

    • Absorb with vermiculite or sand.

    • Do not use paper towels for large DMSO spills (combustible).

    • Place in a sealed hazardous waste bag.

Disposal Procedures[8]
  • Solid Waste: Dispose of as "Hazardous Solid Waste - Irritant."

  • Liquid Waste: Collect in "Non-Halogenated Organic Waste" (if in DMSO/DMF).

  • Destruction: Incineration is the preferred method. Amides hydrolyze to ammonia and carboxylic acids; incineration ensures complete mineralization.

Visual Safety Workflow

The following diagram illustrates the decision logic for handling spills and selecting PPE based on the state of the matter.

SafetyWorkflow Start Start: Handling 2,2'-(1,2-phenylene)diacetamide StateCheck Identify State of Matter Start->StateCheck Solid Solid (Powder) StateCheck->Solid Solution Solution (DMSO/DMF) StateCheck->Solution SolidRisk Risk: Dust Inhalation Solid->SolidRisk SolRisk Risk: Skin Absorption (Carrier Effect) Solution->SolRisk SolidControl Control: Fume Hood + N95 Anti-static Weighing SolidRisk->SolidControl SolidSpill Spill: Wet Wipe / HEPA Vac (NO Dry Sweeping) SolidControl->SolidSpill If Spilled SolControl Control: Butyl Gloves or Double Nitrile (Change often) SolRisk->SolControl SolSpill Spill: Absorb with Vermiculite (Seal in HazBag) SolControl->SolSpill If Spilled

Figure 1: Operational safety decision tree for handling solid vs. solubilized amide intermediates.

References

  • PubChem. (2023). Compound Summary: 2,2'-(1,2-Phenylene)diacetamide (CAS 7500-54-1). National Library of Medicine. [Link]

  • ECHA. (2023). C&L Inventory: 1,2-Benzenediacetamide. European Chemicals Agency. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.